(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
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Overview
Description
Preparation Methods
AT-076 was derived from the selective κ-opioid receptor antagonist JDTic. The synthetic route involves the removal of the 3,4-dimethyl group from the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine antagonist scaffold, which increases its affinity for the nociceptin receptor by tenfold and for the μ- and δ-opioid receptors by three to sixfold . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
AT-076 undergoes various chemical reactions, including:
Oxidation: AT-076 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within AT-076, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the AT-076 molecule, potentially enhancing its receptor affinity or selectivity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AT-076 has several scientific research applications:
Chemistry: AT-076 is used as a reference compound in studies involving opioid receptor antagonists.
Biology: It is employed in research to understand the biological mechanisms of opioid receptors and their role in pain and addiction.
Medicine: AT-076 is investigated for its potential therapeutic applications in pain management and addiction treatment.
Industry: The compound is used in the development of new analgesics and addiction treatments.
Mechanism of Action
AT-076 acts as a silent antagonist of all four opioid receptors. It behaves as a competitive antagonist of the μ-opioid receptor and δ-opioid receptor and as a noncompetitive antagonist of the κ-opioid receptor and nociceptin receptor . The molecular targets and pathways involved include the inhibition of opioid receptor signaling, which reduces the effects of endogenous and exogenous opioids.
Comparison with Similar Compounds
AT-076 is unique due to its balanced antagonistic activity across all four opioid receptors. Similar compounds include:
JDTic: A selective κ-opioid receptor antagonist from which AT-076 was derived.
Cebranopadol: An opioid receptor agonist with activity at multiple opioid receptors.
Buprenorphine: A partial agonist at the μ-opioid receptor and antagonist at the κ-opioid receptor.
AT-076’s uniqueness lies in its ability to act as a balanced antagonist across all four opioid receptors, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
1657028-64-2 |
---|---|
Molecular Formula |
C26H35N3O3 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(3R)-7-hydroxy-N-[(2S)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H35N3O3/c1-17(2)25(16-29-10-8-18(9-11-29)19-4-3-5-22(30)12-19)28-26(32)24-14-20-6-7-23(31)13-21(20)15-27-24/h3-7,12-13,17-18,24-25,27,30-31H,8-11,14-16H2,1-2H3,(H,28,32)/t24-,25-/m1/s1 |
InChI Key |
LGYDWJJZDCXEOV-JWQCQUIFSA-N |
SMILES |
CC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O |
Isomeric SMILES |
CC(C)[C@@H](CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O |
Canonical SMILES |
CC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AT-076; AT 076; AT076. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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